molecular formula C7H16O B165554 2,4-Dimethyl-2-pentanol CAS No. 625-06-9

2,4-Dimethyl-2-pentanol

Cat. No. B165554
CAS RN: 625-06-9
M. Wt: 116.2 g/mol
InChI Key: FMLSQAUAAGVTJO-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2-pentanol is a chemical compound with the molecular formula C7H16O . It is also known by other names such as Isobutyldimethylcarbinol and 2,4-Dimethylpentan-2-ol . The molecular weight of this compound is 116.20 g/mol .


Molecular Structure Analysis

The IUPAC name for 2,4-Dimethyl-2-pentanol is 2,4-dimethylpentan-2-ol . The InChI representation is InChI=1S/C7H16O/c1-6(2)5-7(3,4)8/h6,8H,5H2,1-4H3 . The Canonical SMILES representation is CC(C)CC(C)(C)O .


Physical And Chemical Properties Analysis

2,4-Dimethyl-2-pentanol has a molecular weight of 116.20 g/mol . It has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 116.120115130 g/mol . The topological polar surface area is 20.2 Ų . The compound has a heavy atom count of 8 .

Scientific Research Applications

  • Hydrogen Bonding Studies

    • 2,4-Dimethyl-2-pentanol has been studied for its hydrogen bonding characteristics, especially in hindered alcohols. Researchers have explored its ability to form dimers through hydrogen bonding, providing insights into spectral and thermodynamic properties related to hydrogen bonding in such alcohols (Becker, Tucker, & Rao, 1977).
  • Catalysis in Chemical Reactions

    • The compound has been used in Mo-catalyzed deoxygenation of epoxides to alkenes, serving as a reducing agent. Its efficiency as a potential hydrogen donor in these reactions was particularly noted (Robertson & Srivastava, 2017).
  • Gas-Phase Chemical Reactions

    • In atmospheric chemistry, the gas-phase reactions of 2,4-Dimethyl-2-pentanol with OH radicals have been studied. This research is crucial for understanding the formation of various products through alkoxy radical isomerization, which is significant in environmental science and atmospheric chemistry (Atkinson & Aschmann, 1995).
  • NMR Spectroscopy and Molecular Structure Analysis

    • Nuclear magnetic resonance (NMR) spectroscopy has been employed to analyze the self-association due to hydrogen bonding of 2,4-Dimethyl-2-pentanol. This research contributes to our understanding of molecular structures and interactions in sterically hindered alcohols (Luo, Lay, & Chen, 2002).
  • Photodecarbonylation Studies

    • The compound has been the subject of studies in photodecarbonylation reactions, particularly in understanding the behavior of certain ketones under UV irradiation. This research has implications in organic chemistry, especially in reaction mechanisms and product formation (Resendiz, Taing, & Khan, 2008).
  • Alternative Fuel and Biofuel Research

    • Pentanol isomers, including 2,4-Dimethyl-2-pentanol, have been explored in the context of biofuel research. This includes their synthesis in engineered microorganisms, highlighting their potential application as alternative fuels (Cann & Liao, 2009).

Safety And Hazards

2,4-Dimethyl-2-pentanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

properties

IUPAC Name

2,4-dimethylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-6(2)5-7(3,4)8/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLSQAUAAGVTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211534
Record name 2,4-Dimethylpentan-2-ol
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Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-2-pentanol

CAS RN

625-06-9
Record name 2,4-Dimethyl-2-pentanol
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Record name 2,4-Dimethyl-2-pentanol
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Record name 2,4-DIMETHYL-2-PENTANOL
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Record name 2,4-Dimethylpentan-2-ol
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Record name 2,4-dimethylpentan-2-ol
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Record name 2,4-DIMETHYL-2-PENTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
218
Citations
R Atkinson, SM Aschmann - Environmental science & technology, 1995 - ACS Publications
Introduction The atmospheric degradation reactions of organic com-pounds which proceed by H-atom abstraction from CH bonds (for example, for alkanes, ketones, ethers, and alcohols…
Number of citations: 44 pubs.acs.org
JA Vila, GA Argüello, FE Malanca - International Journal of …, 2020 - Wiley Online Library
The rate constants for the reaction between chlorine atoms and either 5‐methyl‐2‐hexanol, 2,2‐dimethyl‐3‐hexanol, or 2,4,4‐trimethyl‐1‐pentanol at 298 K were determined using the …
Number of citations: 1 onlinelibrary.wiley.com
L Aslan, AM Priya, C Sleiman, MN Zeineddine… - Atmospheric …, 2017 - Elsevier
The reaction of 4-hydroxy-4-methyl-2-pentanone (4H4M2P) with Cl atoms was studied for the first time experimentally and theoretically. Relative kinetic measurements were carried out …
Number of citations: 11 www.sciencedirect.com
T Mill, G Montorsi - International Journal of Chemical Kinetics, 1973 - Wiley Online Library
The initiated oxidation of 2, 4‐dimethylpentane in the neat liquid phase at 100C with 760 torr O 2 gives more than 90% of a mixture of 2,4‐dihydroperoxy‐2,4‐dimethylpentane and 2‐…
Number of citations: 69 onlinelibrary.wiley.com
A Stefani - Organic Mass Spectrometry, 1973 - Wiley Online Library
A mass spectrometric investigation at 70 eV and at low voltage of specifically deuterated and undeuterated 2,4‐dimethyl‐1‐pentene is reported, in order to illustrate the specificity of the …
Number of citations: 15 onlinelibrary.wiley.com
X Fan, Y Zhu, P Gu, Y Li, G Xiao, D Song, Y Wang… - Rsc Advances, 2017 - pubs.rsc.org
The activated sludge process has been successfully used to treat propylene oxide (PO) saponification wastewater, which has the characteristics of high chlorine contents (22 000–26 …
Number of citations: 7 pubs.rsc.org
SK Chakrabartty, R Levine - Journal of Heterocyclic Chemistry, 1966 - Wiley Online Library
Using sodium amide and phenyllithium as the condensing agents, tetramethylpyrazine has been alkylated with several alkyl halides to give mixtures of alkyltrimethylpyrazines and what …
Number of citations: 8 onlinelibrary.wiley.com
LH Hall, LB Kier - Journal of Chemical Information and Computer …, 1995 - ACS Publications
The electrotopological state formalism is developed further in conjunction with atom classification. The classification scheme is based on the characteristics of hydride groups:(1) atomic …
Number of citations: 874 pubs.acs.org
D Rajput, LR Saikia - Eco. Env. & Cons., 2020 - researchgate.net
The aim of the research is to analyse to phytocomponent from the acetone extract of Dendrobium moschatum leaves by GC-MS. GC-MS analysis of acetone extract was done by …
Number of citations: 1 www.researchgate.net
S Gupta, M Singh, AK Madan - Journal of Mathematical Analysis and …, 2002 - Elsevier
Eccentric distance sum—a novel graph invariant with vast potential in structure activity/property relationships has been conceptualized in the present study. This graph invariant …
Number of citations: 151 www.sciencedirect.com

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